1-(4-Fluorophenyl)-3-(4-iodophenyl)urea
Description
1-(4-Fluorophenyl)-3-(4-iodophenyl)urea is a substituted urea derivative featuring fluorine and iodine atoms on opposing aromatic rings. The urea backbone (–NH–CO–NH–) serves as a critical pharmacophore, enabling hydrogen bonding with biological targets . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 4-iodophenyl moiety introduces steric bulk and distinct electronic properties due to iodine’s polarizable nature . These features make the compound a promising candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogen interactions.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-iodophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FIN2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYCIKVVNBKUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199585-06-3 | |
| Record name | 1-(4-Fluorophenyl)-3-(4-iodophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(4-iodophenyl)urea typically involves the reaction of 4-fluoroaniline with 4-iodoaniline in the presence of a suitable coupling agent. One common method is the use of carbonyldiimidazole (CDI) as a coupling agent. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(4-iodophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(4-iodophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-iodophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The urea linkage allows for hydrogen bonding interactions, which can further stabilize the compound’s binding to its target. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Halogen-Substituted Ureas
| Compound Name | Substituents | Key Differences vs. Target Compound | Biological Implications |
|---|---|---|---|
| 1-(4-Fluorophenyl)-3-(4-chlorophenyl)urea | Cl instead of I | Smaller, less polarizable halogen; reduced steric hindrance | Lower binding affinity in some kinase assays |
| 1-(3-Chloro-4-fluorophenyl)-3-(pyrimidinyl)urea | Pyrimidine ring; Cl/F on phenyl | Heterocyclic inclusion alters π-π stacking | Enhanced kinase inhibition |
| 1-(2-Fluoro-4-iodophenyl)-3-methylurea | Methyl group instead of 4-F-phenyl | Reduced aromatic interactions; simpler structure | Lower metabolic stability |
Key Insights :
- Iodine vs. Chlorine : Iodine’s larger atomic radius and polarizability enhance van der Waals interactions and improve target binding in hydrophobic pockets compared to chlorine .
- Fluorine Positioning : Para-substituted fluorine optimizes electronic effects (e.g., resonance withdrawal), whereas meta-substitution disrupts symmetry and may reduce target selectivity .
Heterocyclic and Sulfonylurea Analogues
Key Insights :
- Heterocyclic Moieties: Pyrimidine or tetrahydroquinoline groups introduce additional hydrogen-bonding sites, improving target engagement but complicating synthesis .
Enzymatic and Receptor Interactions
- Kinase Inhibition : Fluorine and iodine synergize to enhance binding to ATP pockets in kinases, as seen in analogues like 1-(3-Chloro-4-fluorophenyl)-3-(pyrimidinyl)urea (IC₅₀ = 12 nM for EGFR kinase) .
- Receptor Agonism/Antagonism : Iodine’s steric bulk may impede off-target interactions compared to smaller halogens, as observed in orexin receptor agonists .
Metabolic Stability and Toxicity
- Fluorine : Reduces oxidative metabolism in hepatic microsomes (e.g., 4-fluorophenyl increases t₁/₂ by 2.5x vs. unsubstituted phenyl) .
Q & A
Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3-(4-iodophenyl)urea, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling 4-fluorophenyl isocyanate with 4-iodophenylamine under anhydrous conditions. Key considerations include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions like urea hydrolysis .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity .
Data Table:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temp | 0–5°C | Prevents decomposition |
| Solvent | DMF | Maximizes coupling efficiency |
| Stoichiometry | 1:1.05 | Ensures complete conversion |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Combine spectroscopic and computational methods:
- NMR Analysis: -NMR identifies fluorine environment; -NMR confirms urea NH protons (δ 8.2–8.5 ppm) .
- X-ray Crystallography: Resolves iodine-fluorine spatial arrangement (e.g., C–I···F interactions) .
- DFT Calculations: Predict electronic properties (HOMO-LUMO gap) using Gaussian09 with B3LYP/6-31G(d) basis set .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial Screening: Broth microdilution (MIC against S. aureus and E. coli) .
- Kinase Inhibition: Use ADP-Glo™ assay for tyrosine kinase profiling .
- Cytotoxicity: MTT assay on HeLa cells (IC determination) .
Advanced Research Questions
Q. How do substituent modifications (e.g., replacing iodine with chlorine) impact biological activity and selectivity?
Methodological Answer: Conduct structure-activity relationship (SAR) studies:
- Synthetic Analogues: Compare 4-iodo vs. 4-chloro derivatives (see table below) .
- Binding Affinity: Use SPR or ITC to quantify target interactions (e.g., kinase binding).
- Computational Docking: AutoDock Vina predicts iodine’s role in hydrophobic pocket binding .
Q. What strategies resolve contradictions in biological assay data (e.g., divergent IC50_{50}50 values across labs)?
Methodological Answer: Address variability through:
Q. How can computational methods optimize reaction pathways for scaled synthesis?
Methodological Answer: Implement reaction design platforms:
- ICReDD Workflow: Combine quantum chemistry (e.g., DFT for transition states) and machine learning to predict optimal conditions (solvent, catalyst) .
- Microreactor Trials: Test computational predictions in flow chemistry setups for rapid parameter tuning .
Q. What mechanistic insights explain this compound’s dual activity as a kinase inhibitor and antimicrobial agent?
Methodological Answer: Propose dual mechanisms:
- Kinase Inhibition: Urea moiety binds ATP pocket (confirmed via X-ray co-crystallography) .
- Membrane Disruption: Iodophenyl group interacts with lipid bilayers (measure via fluorescence anisotropy) .
Validation: CRISPR-Cas9 knockout of target kinases in microbial models .
Q. How does crystallographic data inform polymorph screening for pharmaceutical development?
Methodological Answer:
- Polymorph Prediction: Use Mercury CSD software to analyze packing motifs (e.g., hydrogen-bonding networks) .
- Stability Testing: Store crystals at 40°C/75% RH for 4 weeks; monitor form transitions via PXRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
